4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S2/c1-14-12-17(7-8-18(14)22)29(26,27)23-16-6-9-19-15(13-16)4-2-10-24(19)21(25)20-5-3-11-28-20/h3,5-9,11-13,23H,2,4,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZPNLOXTAWXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The thiophene derivative can be synthesized using condensation reactions such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, maintaining reaction conditions that maximize yield, and ensuring the purity of the final product through rigorous purification processes.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide moiety (-SONH-) undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid and the corresponding amine. This reaction is critical for modifying the compound’s bioavailability or detoxification pathways.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| 6M HCl, reflux for 8–12 hours | 4-Fluoro-3-methylbenzenesulfonic acid + 6-amino-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline | Complete cleavage occurs under strong acidic conditions, confirmed via HPLC. |
| 2M NaOH, 80°C, 6 hours | Same products as above | Slower reaction rate compared to acidic hydrolysis; side reactions observed. |
Nucleophilic Aromatic Substitution at the Fluorine
The electron-withdrawing sulfonamide group activates the benzene ring for nucleophilic substitution at the para-fluorine position.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ammonia | DMF, 120°C, 24 hours | 4-Amino-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide | 65% | |
| Methanol | KCO, DMSO, 100°C | 4-Methoxy-3-methyl analog | 42% |
Oxidation of the Tetrahydroquinoline Ring
The tetrahydroquinoline moiety can be oxidized to a fully aromatic quinoline system, altering electronic properties and bioactivity.
Reduction of the Thiophene Carbonyl Group
The thiophene-2-carbonyl substituent is susceptible to reduction, modifying hydrogen-bonding capacity.
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH | THF, 0°C to RT | 1-(Thiophen-2-ylmethyl)-6-(sulfonamide)tetrahydroquinoline | Over-reduction avoided by temperature control. |
| H (1 atm), Pd/C | EtOH, 25°C, 12 hours | Same as above | Partial reduction observed. |
Amide Bond Hydrolysis
The thiophene-2-carbonyl amide linkage can be hydrolyzed to regenerate the parent amine and carboxylic acid.
| Conditions | Products | Efficiency |
|---|---|---|
| 4M HCl, 90°C, 6 hours |
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Friedel-Crafts Acylation : This step introduces the thiophene-2-carbonyl group.
- Clemmensen Reduction : This step reduces the carbonyl group to a methylene group.
Medicinal Chemistry
4-Fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has been investigated for its potential as:
- Anti-inflammatory Agent : Its sulfonamide group may inhibit certain enzymes involved in inflammatory pathways.
- Antimicrobial Agent : The compound exhibits antibacterial properties by inhibiting bacterial folic acid synthesis, similar to traditional sulfonamides.
- Anticancer Agent : Preliminary studies suggest it may interact with cellular targets involved in cancer progression.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various strains, yielding the following Minimum Inhibitory Concentrations (MIC):
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µM |
| Staphylococcus aureus | 100 µM |
| Streptococcus agalactiae | 75 µM |
These results indicate significant antibacterial activity, particularly against Gram-positive bacteria.
Material Science
The thiophene moiety in the compound makes it suitable for applications in:
- Organic Semiconductors : Its electronic properties can be harnessed in electronic devices.
- Light-emitting Diodes (LEDs) : The compound's ability to emit light can be utilized in optoelectronic applications.
Biological Studies
Research has focused on understanding the interactions of this compound with various biological targets. Its mechanism of action involves:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates to inhibit enzyme activity.
- Receptor Interaction : The thiophene and tetrahydroquinoline structures facilitate binding to cellular receptors.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antibacterial Studies : A study published in a peer-reviewed journal demonstrated its effectiveness against multiple bacterial strains, establishing its potential as an antibiotic candidate .
- Anticancer Research : Investigations into its anticancer properties have shown promise in inhibiting cancer cell proliferation through specific molecular interactions .
- Material Science Applications : Research has explored its application in organic electronics, highlighting its role in enhancing the performance of semiconductor devices .
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene and quinoline moieties can interact with cellular receptors and proteins . These interactions can modulate various biochemical pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations
Tetrahydroquinoline vs. Tetrahydroisoquinoline Derivatives
- : The compound N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide shares a sulfonamide group and fluorinated aromatic ring but differs in its core structure (tetrahydroisoquinoline vs. tetrahydroquinoline). The tetrahydroisoquinoline scaffold may confer distinct conformational rigidity and binding affinity due to its fused bicyclic system, whereas the tetrahydroquinoline in the target compound offers a simpler monocyclic framework .
- : The analog 3-chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-6-quinolinyl}benzamide retains the tetrahydroquinoline core and sulfonyl group but replaces the thiophene-2-carbonyl with a benzamide and introduces a chloro substituent.
Positional Isomerism
- : The isomer 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide differs only in the sulfonamide’s position on the tetrahydroquinoline ring (6-yl vs. 7-yl). Positional isomerism can significantly impact steric hindrance and hydrogen-bonding capacity, affecting bioavailability and potency .
Functional Group Modifications
Sulfonamide and Carbonyl Groups
- Target Compound : The thiophene-2-carbonyl group introduces a sulfur-containing heterocycle, which may enhance π-π stacking interactions in biological targets. The sulfonamide group (-SO₂NH-) contributes to hydrogen bonding and acidity (pKa ~10–11), influencing membrane permeability .
- : Triazole-thione derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) replace the sulfonamide with a triazole-thione system.
Halogen and Alkyl Substituents
- Fluorine vs. Chlorine : The target compound’s 4-fluoro-3-methylbenzene sulfonamide contrasts with the 3-chloro substituent in . Fluorine’s smaller size and higher electronegativity may reduce steric bulk and increase metabolic stability compared to chlorine .
- Methyl Group : The 3-methyl substituent in the target compound adds lipophilicity, which could enhance membrane penetration but reduce aqueous solubility.
Physicochemical and Spectroscopic Properties
Biological Activity
4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a sulfonamide moiety with a tetrahydroquinoline and thiophene ring, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 430.5 g/mol
- CAS Number : 1005293-25-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group is known for its antibacterial properties, while the tetrahydroquinoline structure may contribute to neuroprotective and anticancer activities.
Antibacterial Activity
Sulfonamides are well-documented for their antibacterial effects by inhibiting bacterial folic acid synthesis. The specific activity of this compound against various bacterial strains has been evaluated in several studies.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µM |
| Staphylococcus aureus | 100 µM |
| Streptococcus agalactiae | 75 µM |
These findings indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. The compound's ability to inhibit the proliferation of cancer cells has been demonstrated through various assays.
In a study assessing the antiproliferative effects on human breast cancer cell lines (MCF-7), compounds with similar structures showed IC50 values ranging from 14.2 to 19.1 µM, indicating moderate to strong activity against cancer cell growth .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides exhibited enhanced activity against resistant strains of bacteria. The incorporation of the thiophene moiety was found to improve solubility and bioavailability .
- Neuroprotective Effects : Research indicated that tetrahydroquinoline derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases .
- Combination Therapies : The compound has been evaluated in combination with other agents to enhance its therapeutic efficacy. For instance, combining it with known anticancer drugs resulted in synergistic effects, improving overall efficacy against cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for preparing this sulfonamide derivative, and how can reaction conditions be systematically optimized?
Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure and purity of this compound?
Methodological Answer:
- NMR Analysis :
-
1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), tetrahydroquinoline CH2 groups (δ 1.5–3.0 ppm), and sulfonamide NH (δ ~10 ppm). Compare with calculated shifts using software like ACD/Labs .
-
13C NMR : Confirm carbonyl (C=O, ~165 ppm) and sulfonyl (SO2, ~55 ppm) groups.
- FTIR : Validate sulfonamide S=O stretches (1350–1150 cm⁻¹) and thiophene C-S bonds (700–600 cm⁻¹) .
- Purity Check : Use HPLC with a C18 column (acetonitrile/water mobile phase) to ensure >95% purity.
Data Table :
Spectral Peak Assignment Observed Value 1H NMR δ 7.8 Thiophene H 7.82 ppm FTIR 1160 cm⁻¹ S=O stretch 1162 cm⁻¹ Reference : Structural validation via FTIR and NMR in thiophene-containing sulfonamides .
Advanced Research Questions
Q. What computational strategies can predict the compound's reactivity or binding affinity in drug discovery contexts?
Q. How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Step 1 : Conduct meta-analysis of IC50 values from enzymatic vs. cell-based assays. Adjust for variables like cell permeability (logP) and serum protein binding .
- Step 2 : Use statistical validation (ANOVA, p < 0.05) to identify outliers. Replicate assays under standardized conditions (pH 7.4, 37°C, 5% CO2).
- Step 3 : Apply cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity data with structural analogs .
Example Contradiction :
- Assay 1 : IC50 = 1.2 μM (kinase inhibition)
- Assay 2 : IC50 = 8.7 μM (cell proliferation) Resolution : Differences attributed to poor membrane permeability (clogP = 4.5).
Reference : Data reconciliation in sulfonamide bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
